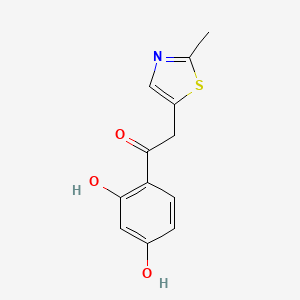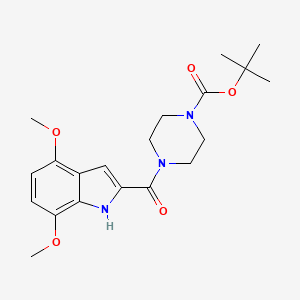
7-(Fluoromethyl)-1,4-oxazepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Fluoromethyl)-1,4-oxazepane hydrochloride is a fluorinated organic compound that belongs to the class of oxazepanes. The presence of a fluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields. The hydrochloride form enhances its solubility and stability, facilitating its use in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated oxazepane, reacts with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 7-(Fluoromethyl)-1,4-oxazepane hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Fluoromethyl)-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form a fluorocarbonyl derivative.
Reduction: The oxazepane ring can be reduced to form a corresponding amine.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the fluoromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include fluorocarbonyl derivatives, amines, and various substituted oxazepanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7-(Fluoromethyl)-1,4-oxazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-(Fluoromethyl)-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate various biochemical pathways, depending on its specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(Chloromethyl)-1,4-oxazepane;hydrochloride
- 7-(Bromomethyl)-1,4-oxazepane;hydrochloride
- 7-(Iodomethyl)-1,4-oxazepane;hydrochloride
Uniqueness
The presence of the fluoromethyl group in 7-(Fluoromethyl)-1,4-oxazepane hydrochloride imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it distinct from its halogenated counterparts and valuable in various research and industrial applications .
Propriétés
IUPAC Name |
7-(fluoromethyl)-1,4-oxazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-5-6-1-2-8-3-4-9-6;/h6,8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTRDWIVRMMSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1CF.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]methoxy]benzoic acid](/img/structure/B8072788.png)
![2-[1-(carboxymethyl)-3-methyl-2,5-dioxo-3H-1,4-benzodiazepin-4-yl]acetic acid](/img/structure/B8072803.png)
![1,9-Dihydroxy-4-(hydroxymethyl)-3,8-dioxatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),4,10,12,14-pentaene-6,16-dione](/img/structure/B8072807.png)
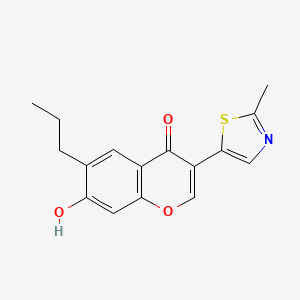
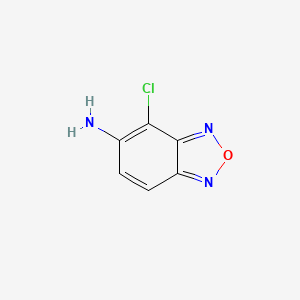
![(1S)-11-Acetyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8072843.png)
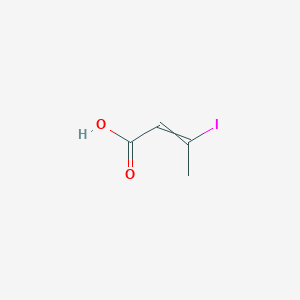
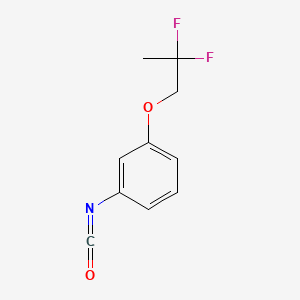
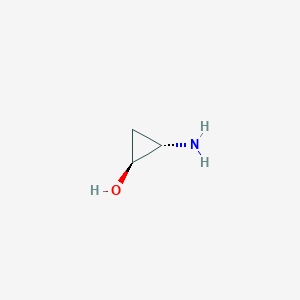
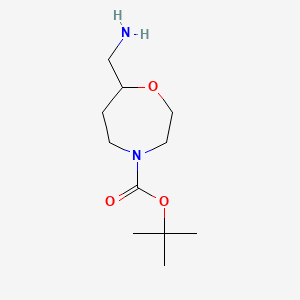
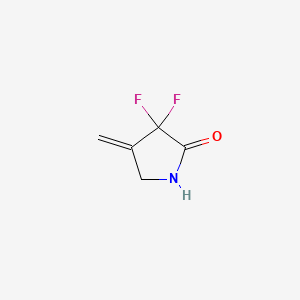
![(2,5-Dioxopyrrolidin-1-yl) 4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoate](/img/structure/B8072889.png)
